(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine is a chemical compound with the molecular formula C8H6F2N2S It is a derivative of benzo[d]isothiazole, characterized by the presence of two fluorine atoms at the 5 and 6 positions and a methanamine group at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine typically involves the following steps:
Formation of the benzo[d]isothiazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of fluorine atoms: The fluorination of the benzo[d]isothiazole core is carried out using reagents such as Selectfluor in aqueous media.
Attachment of the methanamine group:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzo[d]isothiazol-3(2H)-one-1-oxides using reagents like Selectfluor.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at specific positions on the benzo[d]isothiazole ring.
Common Reagents and Conditions
Oxidation: Selectfluor in aqueous media.
Reduction: Common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with Selectfluor yields benzo[d]isothiazol-3(2H)-one-1-oxides .
Wissenschaftliche Forschungsanwendungen
(5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of inhibitors or modulators of specific biological targets.
Materials Science: Its fluorinated structure may impart desirable properties such as increased stability and resistance to degradation, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study various biological processes and pathways, given its potential interactions with specific biomolecules.
Wirkmechanismus
The mechanism of action of (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine involves its interaction with molecular targets and pathways within biological systems. The exact mechanism would depend on the specific application and target. For example, in medicinal chemistry, the compound may act as an inhibitor of a particular enzyme or receptor, thereby modulating a biological pathway.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]isothiazol-3-yl)methanamine: Lacks the fluorine atoms, which may result in different chemical and biological properties.
(5,6-Dichlorobenzo[d]isothiazol-3-yl)methanamine: Similar structure but with chlorine atoms instead of fluorine, which may affect its reactivity and interactions.
Uniqueness
The presence of fluorine atoms in (5,6-Difluorobenzo[d]isothiazol-3-yl)methanamine imparts unique properties such as increased electronegativity and stability, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Eigenschaften
Molekularformel |
C8H6F2N2S |
---|---|
Molekulargewicht |
200.21 g/mol |
IUPAC-Name |
(5,6-difluoro-1,2-benzothiazol-3-yl)methanamine |
InChI |
InChI=1S/C8H6F2N2S/c9-5-1-4-7(3-11)12-13-8(4)2-6(5)10/h1-2H,3,11H2 |
InChI-Schlüssel |
FOBUNCVDSYVGRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1F)F)SN=C2CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.